molecular formula C8H11FO4 B12282562 1-(Ethoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid

1-(Ethoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid

Cat. No.: B12282562
M. Wt: 190.17 g/mol
InChI Key: MHRHICMDLGBRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative featuring an ethoxycarbonyl ester (-COOCH₂CH₃) and a carboxylic acid (-COOH) group at position 1 of the cyclobutane ring, with a fluorine atom at position 2. This structure combines steric rigidity from the cyclobutane ring with the electronic effects of fluorine and the dual functionality of ester and carboxylic acid groups. Such characteristics make it a candidate for pharmaceutical intermediates, agrochemicals, or imaging agents, where fluorine substitution often enhances metabolic stability and bioavailability .

Properties

Molecular Formula

C8H11FO4

Molecular Weight

190.17 g/mol

IUPAC Name

1-ethoxycarbonyl-3-fluorocyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H11FO4/c1-2-13-7(12)8(6(10)11)3-5(9)4-8/h5H,2-4H2,1H3,(H,10,11)

InChI Key

MHRHICMDLGBRRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cancer Imaging and Diagnostics

One of the primary applications of 1-(Ethoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid is as a radiotracer for PET imaging. The compound is recognized by amino acid transporters that are often upregulated in cancer cells, facilitating its accumulation in tumors.

  • Case Study: Prostate Cancer Imaging
    In a pilot study involving prostate cancer patients, the compound was used to visualize tumors via PET scans. The results demonstrated that the compound could effectively delineate tumor boundaries, aiding in treatment planning by providing critical information on gross tumor volume (GTV) .
  • Quantitative Analysis
    A study involving multiple patients showed that the uptake of the compound in tumors was significantly higher than in normal tissues, indicating its potential as a diagnostic tool . The tumor-to-normal tissue ratio reached up to 6 at optimal imaging times, suggesting high specificity for cancerous tissues.

Therapeutic Potential

Research indicates that 1-(Ethoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid may have cytotoxic effects on cancer cells by disrupting amino acid transport mechanisms essential for tumor growth.

  • Mechanism of Action
    The compound interacts with amino acid transporters, leading to preferential accumulation in prostate cancer cells. This mechanism may impair cellular metabolism and promote apoptosis in malignant cells .

Data Table: Summary of Key Studies

Study ReferenceApplicationFindings
Prostate Cancer ImagingDemonstrated effective tumor visualization and treatment planning enhancement.
PET ImagingHigh tumor-to-normal tissue ratio (up to 6), indicating specificity for cancerous tissues.
Cytotoxicity AssessmentInduced cytotoxic effects in prostate cancer cell lines; potential for therapeutic use.

Mechanism of Action

The mechanism of action of 1-(Ethoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclobutane Ring

1-(Isopropoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid
  • Structure : Replaces the ethoxy group with an isopropoxy (-OCH(CH₃)₂) ester.
  • This may enhance stability in biological systems but could lower solubility in aqueous media .
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
  • Structure : Contains two fluorine atoms at position 3 and a trifluoromethyl (-CF₃) group at position 1.
  • The dual fluorine atoms at position 3 further stabilize the cyclobutane ring against ring-opening reactions .
(1S,3s)-1-(2-Fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
  • Structure : Substitutes the ethoxycarbonyl group with a 2-fluorophenyl ring and introduces a hydroxyl (-OH) group at position 3.
  • Impact : The aromatic ring enables π-π stacking interactions in biological targets, while the hydroxyl group introduces hydrogen-bonding capacity, enhancing binding affinity but increasing susceptibility to oxidative metabolism .

Functional Group Comparisons

Ethoxycarbonyl vs. Carboxylic Acid Ester Derivatives
  • Ethoxycarbonyl : Offers moderate hydrophobicity and is enzymatically hydrolyzed to the active carboxylic acid in vivo, a common prodrug strategy (e.g., enalapril maleate in ).
  • Trifluoroethyl or Phenyl Esters : These groups (e.g., in ) provide greater metabolic resistance but may require harsher conditions for hydrolysis, limiting their utility in prodrug design .
Fluorine Substitution Patterns
  • Single Fluorine (Position 3) : Balances electronic effects (e.g., enhanced acidity of the carboxylic acid) without excessive steric bulk.
  • 3,3-Difluoro or Trifluoromethyl Groups : Increase electronegativity and ring stability but may introduce synthetic challenges, such as regioselectivity issues during fluorination .

Biological Activity

1-(Ethoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of 1-(Ethoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid can be represented as follows:

  • Molecular Formula : C₇H₉F O₄
  • Molecular Weight : 174.15 g/mol

The compound features a cyclobutane ring with an ethoxycarbonyl group and a fluorine atom at the 3-position, which contributes to its unique chemical properties and biological interactions.

Research indicates that compounds similar to 1-(Ethoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid may exhibit biological activity through various mechanisms, including:

  • Enzyme Inhibition : Some derivatives have shown potential as inhibitors of cysteine proteases, which are involved in numerous physiological processes and disease states .
  • Amino Acid Transport Modulation : The compound's structure suggests it may interact with amino acid transport systems, impacting cellular uptake and metabolism of amino acids .

Antitumor Activity

Studies have demonstrated that fluorinated cyclobutane derivatives can enhance tumor localization in imaging applications. For instance, the related compound 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) has been evaluated using PET imaging, showing significant uptake in tumor tissues compared to normal tissues. In animal models, tumor uptake reached a maximum concentration of 1.72 %ID/g at 60 minutes post-injection .

Case Studies

  • Clinical Trials : A series of clinical trials involving (18)F-FACBC (a radiolabeled derivative) were conducted to assess its efficacy in detecting prostate cancer. The studies reported intense uptake in cancerous tissues, indicating its potential as a diagnostic tool .
  • Comparative Studies : In comparative studies against other imaging agents like (18)F-FDG, (18)F-FACBC exhibited higher tumor-to-background ratios, suggesting superior specificity for certain tumors .

Data Table: Summary of Biological Activities

Activity TypeCompoundObservations
Antitumor Imaging1-amino-3-fluorocyclobutaneMaximum uptake in gliosarcoma at 60 min post-injection
Enzyme InhibitionCysteine Protease InhibitorsPotential therapeutic applications in autoimmune diseases
Amino Acid TransportRelated Amino Acid AnalogsEnhanced uptake in tumor cells compared to normal cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(ethoxycarbonyl)-3-fluorocyclobutane-1-carboxylic acid, and how do reaction conditions influence fluorination efficiency?

  • Methodology : Fluorination typically involves nucleophilic substitution or electrophilic fluorinating agents (e.g., Selectfluor). Cyclobutane ring strain necessitates careful control of temperature (e.g., -20°C to 0°C) to minimize side reactions. Ethoxycarbonyl groups are introduced via esterification using ethanol and a coupling agent like DCC .
  • Data Analysis : Monitor reaction progress via 19F^{19}\text{F} NMR to quantify fluorination efficiency. For example, incomplete fluorination may yield peaks at δ -180 to -220 ppm, indicating residual intermediates .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodology : Use HPLC with a C18 column (acetonitrile/water mobile phase, 0.1% TFA) to assess purity (>95%). Confirm structure via 1H^1\text{H} NMR (e.g., cyclobutane protons at δ 2.5–3.5 ppm) and 13C^{13}\text{C} NMR (carboxylic acid carbonyl at δ 170–175 ppm) .
  • Contradictions : Discrepancies in CAS registry entries (e.g., EN 300-383784 vs. 1340349-50-9) require cross-validation with multiple databases (PubChem, CAS Common Chemistry) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Hydrolytic degradation of the ethoxycarbonyl group is a key risk; monitor via FTIR (loss of ester C=O peak at ~1740 cm1^{-1}) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclobutane ring influence biological activity in targeted drug delivery?

  • Methodology : Synthesize enantiomers using chiral catalysts (e.g., Jacobsen’s catalyst) and compare pharmacokinetics in vitro. For example, fluorinated cyclobutanes in PET tracers show stereospecific tumor uptake, as seen in [18F^{18}\text{F}]FACBC studies .
  • Data Contradictions : Conflicting biodistribution data (e.g., brain vs. tumor uptake in Shoup et al., 1999) may arise from differences in radiolabeling efficiency or animal models .

Q. What computational models predict the compound’s reactivity in nucleophilic environments?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The electron-withdrawing ethoxycarbonyl group increases electrophilicity at the fluorinated carbon, favoring SN2 reactions .
  • Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots from hydrolysis studies) .

Q. How can researchers resolve discrepancies in reported molecular weights and purity across sources?

  • Methodology : Cross-reference analytical data from peer-reviewed studies (e.g., PubChem MW 222.19 g/mol vs. supplier-reported 220.22 g/mol). Use mass spectrometry (ESI-MS) to confirm molecular ions .
  • Critical Analysis : Supplier-provided purity (e.g., 95% in ) may omit trace solvents; validate via 1H^1\text{H} NMR integration or GC-MS .

Q. What strategies optimize this compound’s solubility for in vivo studies without altering its pharmacophore?

  • Methodology : Use co-solvents (e.g., PEG-400) or pH adjustment (carboxylic acid pKa ~2.5). Salt formation (e.g., sodium or lysine salts) improves aqueous solubility while retaining structural integrity .

Q. How does fluorination impact metabolic stability compared to non-fluorinated analogues?

  • Methodology : Conduct microsomal stability assays (human liver microsomes, NADPH cofactor). Fluorine’s electronegativity reduces CYP450-mediated oxidation, as shown in FACBC’s prolonged half-life (~2.1 hrs vs. 0.8 hrs for non-fluorinated analogues) .

Data Presentation Guidelines

  • Tables : Include retention times (HPLC), NMR shifts, and purity metrics. For example:
ParameterValueSource
Molecular Weight222.19 g/mol
19F^{19}\text{F} NMRδ -215 ppm (CF)
Purity (HPLC)95% (λ = 254 nm)
  • Figures : Use reaction schemes (e.g., fluorination pathways) and XRD crystal structures if available.

Critical Evaluation of Sources

  • Prioritize : Peer-reviewed journals (e.g., J. Nucl. Med.) and regulatory databases (PubChem, CAS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.